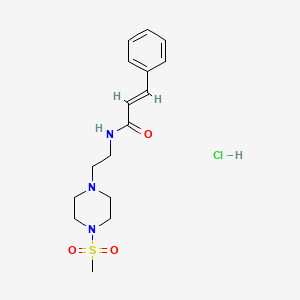

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride

Description

N-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride is a synthetic compound characterized by a cinnamamide backbone linked to a piperazine ring substituted with a methylsulfonyl group. This structural framework suggests affinity for neurological targets, particularly serotonin receptors (e.g., 5-HT1A), given the presence of the piperazine sulfonamide group—a common feature in psychotropic agents .

Properties

IUPAC Name |

(E)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3-phenylprop-2-enamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S.ClH/c1-23(21,22)19-13-11-18(12-14-19)10-9-17-16(20)8-7-15-5-3-2-4-6-15;/h2-8H,9-14H2,1H3,(H,17,20);1H/b8-7+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEWYLIFJCLSDV-USRGLUTNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCNC(=O)C=CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N1CCN(CC1)CCNC(=O)/C=C/C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis are:

Formation of the Piperazine Ring: This can be achieved through the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.

Introduction of the Methylsulfonyl Group: This step involves the reaction of tert-butyl piperazine-1-carboxylate with methane sulfonyl chloride in the presence of triethylamine.

Attachment of the Cinnamamide Moiety: The final step involves the coupling of the piperazine derivative with cinnamoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study the interactions of piperazine derivatives with biological targets.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The cinnamamide moiety may also contribute to its biological activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride with two structurally related compounds: 18F-FCWAY (a 5-HT1A receptor radioligand) and N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride (a research chemical). Key differences in structure, pharmacokinetics, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Comparative Findings

Structural Differences Impact Receptor Binding The cinnamamide group in the target compound may confer distinct binding kinetics compared to the cyclohexanecarboxamide in 18F-FCWAY. The methylsulfonyl substituent on the piperazine ring (target compound) differs from the 4-methoxyphenylsulfonyl group in the pivalamide analog. Methylsulfonyl’s smaller size and electron-withdrawing nature may reduce off-target interactions compared to bulkier aryl sulfonamides .

Pharmacokinetic and Imaging Applications 18F-FCWAY faces defluorination in vivo, leading to bone uptake of 18F-fluoride and compromised PET imaging accuracy. Co-administration of miconazole (a CYP450 inhibitor) reduces defluorination by >90%, enhancing brain receptor signal-to-noise ratios . The pivalamide analog’s tert-butyl group likely slows enzymatic hydrolysis, extending plasma half-life compared to cinnamamide-based structures. However, its 4-methoxyphenylsulfonyl group may increase metabolic clearance via hepatic sulfotransferases .

Research Utility

- 18F-FCWAY is a validated tool for quantifying 5-HT1A receptor density in neurological disorders (e.g., depression, epilepsy). Its modified use with miconazole in rodents provides a platform for studying receptor modulation .

- The target compound ’s lack of radiolabeling limits its immediate use in imaging but positions it as a candidate for in vitro binding assays or therapeutic development.

Biological Activity

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methylsulfonyl group and an ethyl chain linked to a cinnamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including those similar to this compound, exhibit notable antimicrobial properties. A study highlighted that piperazine derivatives can act against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

| Compound | Activity | MIC (µM) |

|---|---|---|

| N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)cinnamamide | Antimicrobial | TBD |

| Piperazine derivative A | MRSA | 2.0 |

| Piperazine derivative B | E. faecalis | 5.0 |

Anti-inflammatory Effects

Compounds in the cinnamide class have been reported to exhibit anti-inflammatory properties. For instance, derivatives have shown the ability to inhibit lipopolysaccharide-induced NF-κB activation, a key transcription factor in inflammatory responses . This suggests the potential for this compound to modulate inflammatory pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the piperazine ring : The presence of electron-withdrawing groups like sulfonyl enhances activity against certain pathogens.

- Cinnamide moiety : Modifications in this region can alter both potency and selectivity for biological targets.

Case Study: Cinnamic Acid Derivatives

A study on related cinnamic acid derivatives indicated that specific substitutions could significantly enhance their anti-inflammatory effects. For example, compounds with halogen substitutions at specific positions showed increased potency compared to their non-substituted counterparts .

Research Findings and Future Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. In vitro studies are essential for understanding its pharmacokinetics and toxicity profiles.

Potential Therapeutic Applications

Given its antimicrobial and anti-inflammatory properties, this compound could have applications in treating infections and inflammatory diseases. Future studies should focus on:

- In vivo efficacy : Assessing the therapeutic potential in animal models.

- Toxicity assessments : Evaluating safety profiles through comprehensive toxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.